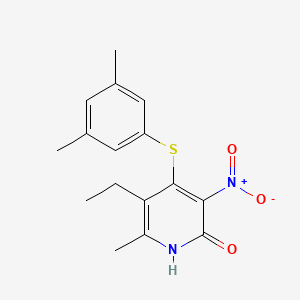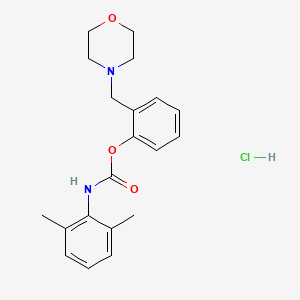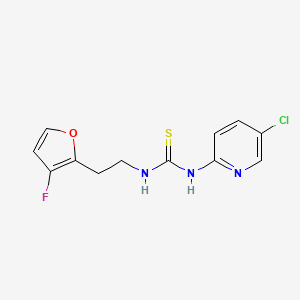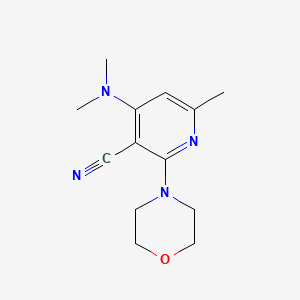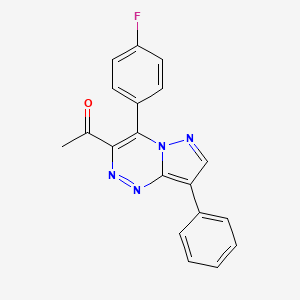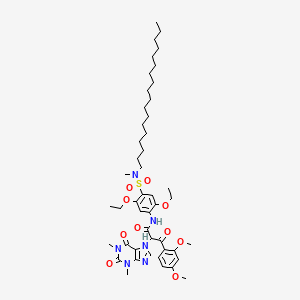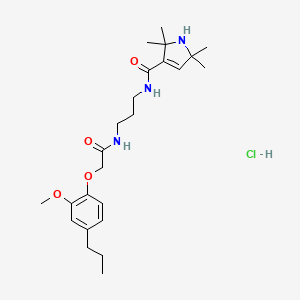
(5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline typically involves multiple steps, starting from simpler precursors. The process may include:
Formation of the ergoline core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the pyrazolyl group: This step might involve nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Análisis De Reacciones Químicas
Types of Reactions
(5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen.
Substitution: This includes nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline can be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Potential therapeutic applications could include its use as a drug candidate for treating various diseases, depending on its biological activity.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Ergoline: The parent compound, known for its biological activity.
Lysergic acid diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Uniqueness
(5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline is unique due to the presence of the pyrazolyl group and the specific stereochemistry, which can influence its biological activity and chemical reactivity.
Propiedades
Número CAS |
115178-35-3 |
|---|---|
Fórmula molecular |
C19H22N4 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(6aR,9S)-7-methyl-9-(pyrazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H22N4/c1-22-11-13(12-23-7-3-6-21-23)8-16-15-4-2-5-17-19(15)14(10-20-17)9-18(16)22/h2-7,10,13,16,18,20H,8-9,11-12H2,1H3/t13-,16?,18+/m0/s1 |
Clave InChI |
CEHQWLQYPXGEQW-HDUJFRAXSA-N |
SMILES isomérico |
CN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=CC=N5 |
SMILES canónico |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



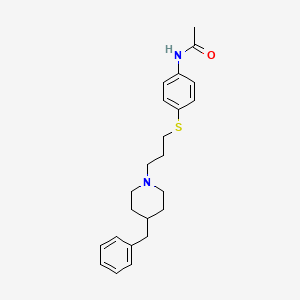
![1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide](/img/structure/B12738328.png)

